molecular formula C8H6ClF2NO B14765907 3-Chloro-2,4-difluoro-N-methylbenzamide

3-Chloro-2,4-difluoro-N-methylbenzamide

Cat. No.: B14765907
M. Wt: 205.59 g/mol
InChI Key: YJQKCICCTOYLHO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.59 g/mol . This compound is characterized by the presence of chloro, difluoro, and N-methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-2,4-difluoro-N-methylbenzamide typically involves the reaction of 3-chloro-2,4-difluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-2,4-difluoro-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2,4-difluoro-N-methylbenzamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

3-Chloro-2,4-difluoro-N-methylbenzamide can be compared with other similar compounds, such as:

    4-Chloro-2,5-difluoro-N-methylbenzamide: Similar structure but different substitution pattern on the benzene ring.

    3-Chloro-4-fluoro-N-methylbenzamide: Lacks one fluorine atom compared to this compound.

    2,6-Difluoro-3-methylbenzamide: Different substitution pattern and lacks the chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClF2NO

Molecular Weight

205.59 g/mol

IUPAC Name

3-chloro-2,4-difluoro-N-methylbenzamide

InChI

InChI=1S/C8H6ClF2NO/c1-12-8(13)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3,(H,12,13)

InChI Key

YJQKCICCTOYLHO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=C(C=C1)F)Cl)F

Origin of Product

United States

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